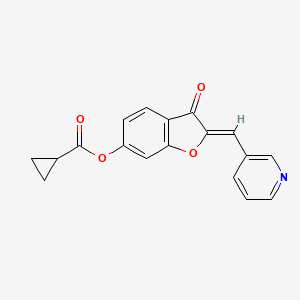

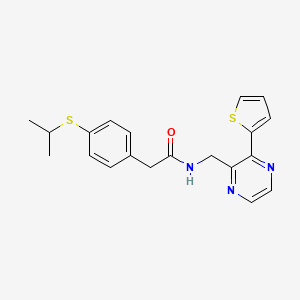

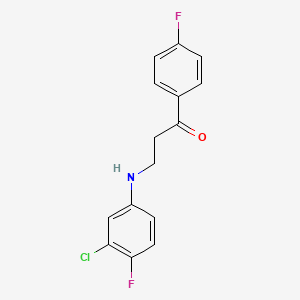

1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine” is a compound that contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione, which are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Scientific Research Applications

Synthetic Methods and Bioactive Compound Structures

- Diastereo- and Enantioselective Synthesis : A significant application involves the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, which are crucial substructures in biologically active compounds. This synthesis is achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes, demonstrating the importance of these compounds in constructing complex, biologically relevant molecules with high stereocontrol (Feng et al., 2019).

Cyclobutane Intermediates in Organic Synthesis

- Cyclobutadiene Intermediates : The formation of cyclobutadiene rings from ynamines and 1-alkynyl sulfones, which contradicts previous proposals, showcases the cyclobutane structure's role in organic synthesis reactions, providing a pathway to explore new synthetic routes (Eisch et al., 1991).

Photocatalytic Applications in Drug Discovery

- [2 + 2] Cycloaddition Reactions : The photocatalytic [2 + 2] cycloaddition of indoles with alkenes to create cyclobutane-fused scaffolds is a versatile strategy for constructing complex, sp3-rich molecules. These cyclobutane-containing scaffolds have potential applications in drug discovery, highlighting the method's utility in generating compounds with desirable biological activities (Oderinde et al., 2020).

Advanced Material Synthesis

- Spirocyclic and Heterocyclic Structures : An innovative synthetic method has been developed for the construction of indolyl-tethered spiro[cyclobutane-1,1'-indenes] through cascade reactions. This method highlights the cyclobutane ring's versatility in forming complex molecular architectures, offering broad applications in materials science and pharmacology (Xu et al., 2021).

properties

IUPAC Name |

1-(1H-indol-3-ylmethyl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-13(6-3-7-13)8-10-9-15-12-5-2-1-4-11(10)12/h1-2,4-5,9,15H,3,6-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUWJXNSOCBEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2693081.png)

![1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2693082.png)

![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2693084.png)